molecular formula C8H16N2O3 B3043892 Tert-butyl (2-amino-2-oxoethyl)methylcarbamate CAS No. 94849-39-5

Tert-butyl (2-amino-2-oxoethyl)methylcarbamate

Cat. No. B3043892
CAS RN: 94849-39-5
M. Wt: 188.22 g/mol
InChI Key: KKKYGKPEODIFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2-amino-2-oxoethyl)methylcarbamate is a chemical compound with the molecular formula C7H14N2O3 . It has an average mass of 174.198 Da and a monoisotopic mass of 174.100449 Da . It is also known by other names such as (2-Amino-2-oxoéthyl)carbamate de 2-méthyl-2-propanyle in French, 1,1-Dimethylethyl N- (2-amino-2-oxoethyl)carbamate, and 2-Methyl-2-propanyl (2-amino-2-oxoethyl)carbamate .


Molecular Structure Analysis

The molecular structure of Tert-butyl (2-amino-2-oxoethyl)methylcarbamate consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact 3D structure is not provided in the search results.


Chemical Reactions Analysis

Tert-butyl (2-amino-2-oxoethyl)methylcarbamate has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 . The exact chemical reactions involving this compound are not specified in the search results.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Tert-butyl (2-amino-2-oxoethyl)methylcarbamate, focusing on six unique applications:

Peptide Synthesis

Tert-butyl (2-amino-2-oxoethyl)methylcarbamate is widely used in peptide synthesis as a protecting group for amino acids. The tert-butyl group protects the amino group during the synthesis process, preventing unwanted side reactions. This allows for the stepwise construction of peptides with high precision and yield .

Drug Development

In drug development, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its stability and reactivity make it a valuable building block for creating complex molecules with potential therapeutic effects. Researchers use it to develop new drugs targeting a range of diseases, including cancer and infectious diseases .

Enzyme Inhibition Studies

Tert-butyl (2-amino-2-oxoethyl)methylcarbamate is used in enzyme inhibition studies to investigate the mechanisms of enzyme action and inhibition. By incorporating this compound into enzyme assays, researchers can study how it interacts with specific enzymes, providing insights into enzyme function and potential therapeutic targets .

Bioconjugation

In bioconjugation, this compound is utilized to link biomolecules such as proteins, peptides, and nucleic acids to various labels or carriers. The tert-butyl group provides a stable linkage, ensuring that the bioconjugates retain their biological activity and specificity. This application is crucial in developing diagnostic tools and targeted therapies.

Chemical Biology

Chemical biologists use Tert-butyl (2-amino-2-oxoethyl)methylcarbamate to study biological processes at the molecular level. It serves as a probe to investigate protein-protein interactions, signal transduction pathways, and cellular mechanisms. This compound’s versatility allows researchers to explore complex biological systems with high specificity .

Mechanism of Action

Target of Action

It has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 , which are enzymes involved in the degradation of aggrecan, a major component of cartilage. This suggests that the compound may interact with these enzymes or related biochemical pathways.

Mode of Action

As a reactant in the synthesis of hydantoin inhibitors, it may contribute to the inhibition of aggrecanase-1 and aggrecanase-2

Biochemical Pathways

, its use in the synthesis of hydantoin inhibitors suggests a potential role in the regulation of aggrecan degradation pathways. Aggrecanases are involved in the breakdown of aggrecan, a key component of the extracellular matrix in cartilage. By inhibiting these enzymes, the compound may help preserve cartilage integrity.

Result of Action

Its role in the synthesis of hydantoin inhibitors suggests that it may contribute to the inhibition of aggrecanase-1 and aggrecanase-2 , potentially preserving cartilage integrity in conditions such as osteoarthritis.

Action Environment

It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These storage conditions suggest that light, moisture, and temperature could potentially affect the stability of the compound.

properties

IUPAC Name

tert-butyl N-(2-amino-2-oxoethyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10(4)5-6(9)11/h5H2,1-4H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKYGKPEODIFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-amino-2-oxoethyl)methylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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